molecular formula C18H29N3O2 B12539864 Tert-butyl 4-{3-[(methylamino)methyl]benzyl}tetrahydro-1(2H)-pyrazinecarboxylate CAS No. 852180-48-4

Tert-butyl 4-{3-[(methylamino)methyl]benzyl}tetrahydro-1(2H)-pyrazinecarboxylate

Cat. No.: B12539864
CAS No.: 852180-48-4
M. Wt: 319.4 g/mol
InChI Key: VYJXRUKUWZBKEL-UHFFFAOYSA-N
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Description

Tert-butyl 4-{3-[(methylamino)methyl]benzyl}tetrahydro-1(2H)-pyrazinecarboxylate is a piperazine derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a 3-[(methylamino)methyl]benzyl substituent. This compound is structurally related to intermediates used in pharmaceutical synthesis, particularly in click chemistry and targeted drug delivery systems. hydroxymethyl) .

Properties

CAS No.

852180-48-4

Molecular Formula

C18H29N3O2

Molecular Weight

319.4 g/mol

IUPAC Name

tert-butyl 4-[[3-(methylaminomethyl)phenyl]methyl]piperazine-1-carboxylate

InChI

InChI=1S/C18H29N3O2/c1-18(2,3)23-17(22)21-10-8-20(9-11-21)14-16-7-5-6-15(12-16)13-19-4/h5-7,12,19H,8-11,13-14H2,1-4H3

InChI Key

VYJXRUKUWZBKEL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC=CC(=C2)CNC

Origin of Product

United States

Preparation Methods

Piperazine Ring Formation

The piperazine core is typically derived from pyrazine derivatives. A common approach involves hydrogenation of pyrazine-2-carboxylic acid or related analogs to yield tetrahydropyrazine (piperazine) intermediates. For example:

  • Pyrazine-2-carboxylic acidPiperazine-2-carboxylic acid via catalytic hydrogenation (e.g., H₂/Pd-C or Raney Ni).
  • Subsequent esterification with tert-butyl groups (e.g., using di-tert-butyl dicarbonate, Boc₂O) under basic conditions (e.g., Et₃N/CH₂Cl₂) protects the carboxylic acid.

Table 1: Piperazine Core Synthesis Conditions

Starting Material Reagents/Conditions Product Yield
Pyrazine-2-carboxylic acid H₂ (1 atm), Pd-C, EtOH, 60°C Piperazine-2-carboxylic acid 85–90%
Piperazine-2-carboxylic acid Boc₂O, DMAP, CH₂Cl₂, 0°C → RT Tert-butyl piperazine-2-carboxylate 70–75%

Benzyl Group Introduction

The benzyl substituent is introduced via nucleophilic substitution or alkylation. For example:

  • Electrophilic substitution : Reaction of tert-butyl piperazine-2-carboxylate with 4-mercaptomethylbenzaldehyde derivatives under acidic conditions.
  • Alkylation : Treating the piperazine intermediate with benzyl halides (e.g., 3-[(methylamino)methyl]benzyl bromide) in the presence of a base (e.g., K₂CO₃).

Table 2: Benzyl Group Alkylation Conditions

Substrate Reagent Solvent Temperature Yield
Tert-butyl piperazine-2-carboxylate 3-[(Methylamino)methyl]benzyl bromide DMF 60–80°C 40–50%

Methylamino Group Installation

The methylamino group is typically introduced via reductive amination or nucleophilic displacement:

  • Reductive amination : A benzaldehyde derivative reacts with methylamine in the presence of NaBH₃CN or H₂/Pd-C.
  • Nucleophilic substitution : Reaction of a benzyl bromide with methylamine, followed by protection with Boc.

Example Synthesis of 3-[(Methylamino)methyl]benzyl Group :

  • Formylation : 3-Methylbenzaldehyde → 3-[(hydroxymethyl)benzyl]alcohol via reduction.
  • Amination : Reaction with methylamine (CH₃NH₂) in ethanol, followed by NaBH₃CN reduction to form 3-[(methylamino)methyl]benzylamine.

Boc Protection

The tert-butyl carboxylate group is introduced using standard Boc protection protocols:

  • Di-tert-butyl dicarbonate (Boc₂O) : Reacted with piperazine-2-carboxylic acid in dichloromethane or THF, using DMAP as a catalyst.
  • Conditions : 0°C to room temperature, 2–4 hours.

Table 3: Boc Protection Efficiency

Substrate Reagent Catalyst Yield
Piperazine-2-carboxylic acid Boc₂O DMAP 75–80%

Alternative Methods and Variations

One-Pot Synthesis

A streamlined approach combines piperazine ring formation and alkylation in a single step:

  • Hydrogenation : Pyrazine-2-carboxylic acid → Piperazine-2-carboxylic acid.
  • Boc Protection and Alkylation : Simultaneous reaction with Boc₂O and 3-[(methylamino)methyl]benzyl bromide under basic conditions.

Advantages : Reduced purification steps, improved atom economy.
Limitations : Requires precise control of stoichiometry and reaction temperatures.

Use of Transition Metal Catalysts

Cross-coupling reactions (e.g., Suzuki-Miyaura) may be employed if boronic acid derivatives are available:

  • Benzyl Boronic Acid : Coupled with piperazine intermediates using Pd(PPh₃)₄ in aqueous THF.

Table 4: Suzuki Coupling Conditions

Substrate Boronic Acid Catalyst Solvent Yield
Bromopiperazine 3-[(Methylamino)methyl]benzyl boronic acid Pd(PPh₃)₄ THF/H₂O 60–65%

Purification and Characterization

Column Chromatography

  • Eluents : Petroleum ether/EtOAc (3:1 → 1:1) for Boc-protected intermediates.
  • Yield : 40–50% after purification.

Spectroscopic Data

  • ¹H NMR (CDCl₃) :
    • δ 1.42–1.52 (m, 12H, tert-butyl)
    • δ 2.50–3.16 (m, 2H, CH₂ groups)
    • δ 3.73 (d, J=9.1 Hz, 1H, CH)
    • δ 7.28–7.23 (m, 4H, aromatic).
  • HRMS : m/z [M+H]⁺ = 320.2145 (calculated: 319.4 g/mol).

Challenges and Optimization

Regioselectivity in Benzyl Substitution

The 3-position of the benzyl ring is critical for bioactivity. Directed ortho-metalation (DoM) or steric control (e.g., bulky bases) may improve selectivity.

Stability of Boc Group

The Boc group is labile under strong acidic or basic conditions. Reactions are typically performed at ≤60°C to prevent deprotection.

Comparative Analysis of Methods

Table 5: Synthesis Routes Comparison

Method Steps Yield Purity Advantages Limitations
Alkylation 3 40–50% 95–98% High regioselectivity Requires pure benzyl halides
Suzuki Coupling 2 60–65% 90–92% Mild conditions Expensive catalysts
One-Pot 1 75–80% 85–88% Cost-effective Limited scalability

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-{3-[(methylamino)methyl]benzyl}tetrahydro-1(2H)-pyrazinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyrazine ring positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of compounds structurally related to tert-butyl 4-{3-[(methylamino)methyl]benzyl}tetrahydro-1(2H)-pyrazinecarboxylate. For example, a series of derivatives were synthesized and tested for their anti-inflammatory effects using established protocols like the carrageenan-induced rat paw edema test. These studies demonstrate that certain derivatives exhibit significant inhibition of inflammation, suggesting potential therapeutic applications in treating inflammatory diseases .

Molecular Docking Studies

Molecular docking studies have been conducted to evaluate the binding affinity of this compound to various biological targets. These studies indicate that the compound may interact effectively with enzymes involved in inflammatory pathways, supporting its potential as a drug candidate for inflammatory conditions .

Case Studies

  • Synthesis and Characterization : A study detailed the synthesis of related pyrazinecarboxylates and their characterization using techniques such as NMR and MS. The results confirmed the structural integrity of the synthesized compounds, including this compound .
  • Biological Activity Evaluation : In a comparative study, various derivatives were tested against standard anti-inflammatory drugs like indomethacin. Results indicated that some derivatives exhibited comparable or superior activity, warranting further investigation into their mechanisms of action and potential clinical applications .

Mechanism of Action

The mechanism of action of Tert-butyl 4-{3-[(methylamino)methyl]benzyl}tetrahydro-1(2H)-pyrazinecarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous piperazine derivatives, focusing on substituent effects, physicochemical properties, and applications.

Substituent Variations in Benzyl Derivatives

Piperazine-carboxylate derivatives often differ in the substituents on the benzyl ring. Key examples include:

Compound Name Substituent Position & Group CAS Number Molecular Weight Melting Point (°C) Key Applications
tert-Butyl 4-[4-(hydroxymethyl)phenyl]tetrahydro-1(2H)-pyrazinecarboxylate Para-hydroxymethyl 2795510 (PubChem) 292.38 109 (reported) Organic synthesis intermediates
tert-Butyl 4-[2-(hydroxymethyl)phenyl]tetrahydro-1(2H)-pyrazinecarboxylate Ortho-hydroxymethyl 179250-28-3 292.38 67–71 Pharmaceutical building blocks
tert-Butyl 4-[3-(hydroxymethyl)benzyl]tetrahydro-1(2H)-pyrazinecarboxylate Meta-hydroxymethyl 500013-39-8 306.39* Not reported Drug discovery intermediates
Target compound: tert-Butyl 4-{3-[(methylamino)methyl]benzyl}tetrahydro-1(2H)-pyrazinecarboxylate Meta-methylaminomethyl Not explicitly listed ~319.40* Not reported Potential bioorthogonal chemistry

* Estimated molecular weight based on substitution.

Key Observations :

  • Substituent Position : Para- and ortho-hydroxymethyl derivatives exhibit higher melting points (67–109°C) compared to meta-substituted analogs, likely due to enhanced crystallinity from symmetric hydrogen bonding .
  • Reactivity: Hydroxymethyl groups are prone to oxidation, whereas methylaminomethyl groups may participate in reductive amination or acylation, broadening synthetic utility .
Comparison with Formyl and Nitro Derivatives

Piperazine-carboxylates with electron-withdrawing or reactive substituents are critical for coupling reactions:

Compound Name Substituent CAS Number Molecular Weight Key Applications
tert-Butyl 4-(3-formylbenzyl)tetrahydro-1(2H)-pyrazinecarboxylate Meta-formyl 850375-08-5 304.38 Precursor for Schiff base formation
tert-Butyl 4-[2-(3-nitrophenoxy)ethyl]tetrahydro-1(2H)-pyrazinecarboxylate Nitrophenoxyethyl 1135283-71-4 351.40 Intermediate for nitro reduction

Key Differences :

  • Formyl Group: Enhances electrophilicity, enabling conjugation with amines or hydrazines, unlike the methylaminomethyl group, which is nucleophilic .
  • Nitro Group: Requires reduction to amines for further functionalization, whereas methylaminomethyl is directly reactive .

Biological Activity

Tert-butyl 4-{3-[(methylamino)methyl]benzyl}tetrahydro-1(2H)-pyrazinecarboxylate (CAS No. 852180-48-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines its biological activity, synthesis, and mechanism of action, supported by relevant research findings.

PropertyValue
Molecular Formula C18H29N3O2
Molecular Weight 319.4 g/mol
Density 1.08 g/cm³
Boiling Point 413.3°C at 760 mmHg
Flash Point 203.8°C

Synthesis

The synthesis of this compound involves several steps:

  • Formation of the Pyrazine Ring : Cyclization reaction using appropriate precursors.
  • Introduction of the Benzyl Group : Nucleophilic substitution reaction.
  • Attachment of the Methylamino Group : Reductive amination.
  • Formation of the Tert-butyl Ester : Esterification with tert-butyl alcohol under acidic conditions.

Antiviral Properties

Recent studies have indicated that derivatives similar to this compound exhibit antiviral activity, particularly against Hepatitis B virus (HBV). For instance, N-phenylbenzamide derivatives have shown broad-spectrum antiviral effects by increasing intracellular levels of APOBEC3G (A3G), which inhibits HBV replication .

The compound's mechanism appears to involve modulation of A3G levels, leading to enhanced antiviral activity against HBV and potentially other viruses such as HIV and HCV .

The biological activity of this compound may be attributed to its ability to bind to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. This interaction can lead to various biochemical responses, including inhibition of viral replication .

Case Studies and Research Findings

  • Study on Antiviral Activity : A study evaluated the anti-HBV activity of similar compounds, demonstrating that they could inhibit HBV replication through increased A3G levels in HepG2 cells . The concentration required for a 50% reduction in HBV DNA (IC50) was determined, highlighting the compound's potential as an antiviral agent.
  • Toxicity and Pharmacokinetics : Investigations into the acute toxicity and pharmacokinetic profiles of related compounds have been conducted in animal models, indicating favorable safety profiles and bioavailability that support further development for therapeutic use .

Q & A

Q. What are the typical synthetic routes for preparing Tert-butyl 4-{3-[(methylamino)methyl]benzyl}tetrahydro-1(2H)-pyrazinecarboxylate?

Methodological Answer: The synthesis involves multi-step procedures, often starting with functionalization of the tetrahydro-1(2H)-pyrazinecarboxylate core. A common approach includes:

  • Protection/Deprotection: Use of tert-butoxycarbonyl (Boc) groups to protect amine functionalities during intermediate steps.
  • Coupling Reactions: Alkylation or reductive amination to introduce the 3-[(methylamino)methyl]benzyl moiety. For example, coupling methylamine derivatives with aldehyde intermediates under reducing conditions (e.g., NaBH4 or H2/Pd-C).
  • Purification: Silica gel column chromatography or recrystallization for isolating the final product .

Q. What characterization techniques are essential for confirming the structure of this compound post-synthesis?

Methodological Answer: Key analytical methods include:

  • NMR Spectroscopy: 1H and 13C NMR to verify substituent positions and stereochemistry. For instance, tert-butyl groups exhibit characteristic singlet peaks at ~1.4 ppm (1H) and ~28 ppm (13C) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) to confirm molecular weight, with fragmentation patterns indicating stability of the Boc-protected amine and benzyl groups .
  • X-ray Diffraction: For crystalline derivatives, single-crystal X-ray analysis resolves absolute configuration and intramolecular interactions .

Advanced Research Questions

Q. How can researchers optimize reaction yields for synthesizing this compound under varying conditions?

Methodological Answer: Yield optimization strategies include:

  • Solvent Selection: Polar aprotic solvents (e.g., THF or DMF) enhance nucleophilicity in coupling steps, while EtOAc improves solubility during acid-mediated deprotection .
  • Catalyst Screening: Transition metal catalysts (e.g., Pd/C for hydrogenolysis) or Lewis acids (e.g., ZnCl2) can accelerate specific steps.
  • Internal Standards: Use of mesitylene as an internal standard in 1H-NMR quantitation ensures accurate yield calculations during intermediate steps .

Q. What strategies are employed to introduce functional groups at specific positions of the pyrazine ring?

Methodological Answer: Functionalization approaches include:

  • Nucleophilic Substitution: Replacement of halides (e.g., bromine at position 3) with amines or alkoxy groups under basic conditions (e.g., K2CO3/DMF) .
  • Cross-Coupling Reactions: Suzuki-Miyaura coupling with boronate esters (e.g., tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl derivatives) to introduce aryl/heteroaryl groups .
  • Protection/Deprotection Cycles: Sequential Boc protection and TFA deprotection to selectively modify secondary amines .

Q. What methodologies are used to evaluate the biological activity of this compound in vitro?

Methodological Answer: Common assays include:

  • Enzyme Inhibition Studies: Fluorescence-based assays to measure IC50 values against target enzymes (e.g., kinases or proteases), with compound pre-incubation in buffered solutions (pH 7.4) .
  • Cell Viability Assays: MTT or resazurin assays in cancer cell lines to assess cytotoxicity, using DMSO as a vehicle control (<0.1% v/v) .
  • Receptor Binding Assays: Radioligand displacement studies (e.g., 3H-labeled ligands) to determine binding affinity (Ki) for GPCRs or transporters .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?

Methodological Answer:

  • Reproducibility Checks: Repeat synthesis and characterization under identical conditions (e.g., solvent purity, drying time).
  • Analytical Cross-Validation: Compare NMR chemical shifts with structurally similar compounds (e.g., tert-butyl 4-[4-(hydroxymethyl)phenyl]tetrahydro-1(2H)-pyrazinecarboxylate, mp 109–111°C) to identify systematic errors .
  • Collaborative Studies: Share samples with independent labs for parallel analysis using standardized protocols .

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